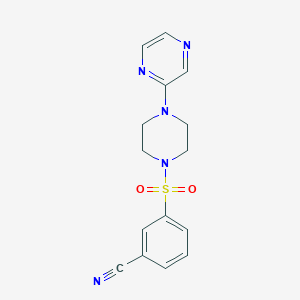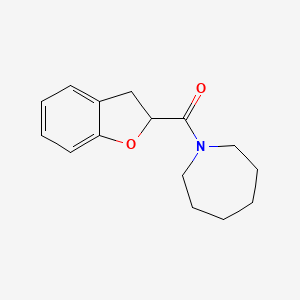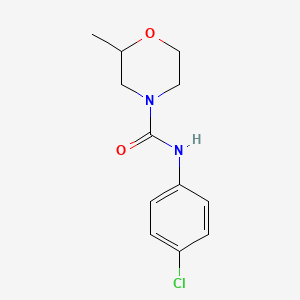
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide, also known as CCI-779 or temsirolimus, is a chemical compound that belongs to the class of drugs called mTOR inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide works by inhibiting the activity of mTOR, a protein kinase that plays a key role in cell growth and proliferation. mTOR is a downstream effector of the PI3K/Akt pathway, which is frequently activated in cancer cells. By inhibiting mTOR, N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of mTOR, which in turn leads to the inhibition of protein synthesis and cell growth. It also induces autophagy, a process by which cells break down and recycle their own components. In addition, N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has been shown to modulate the immune system by inhibiting the activity of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR, which makes it a useful tool for studying the role of mTOR in various biological processes. It has also been shown to be effective in animal models of cancer, cardiovascular diseases, and neurological disorders, which makes it a promising candidate for further preclinical and clinical studies.
However, N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in some animal models.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide. One area of research is the development of new formulations of N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide that improve its solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of tumors to N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide in various diseases.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylmorpholine to form 4-chlorobenzenesulfonamide. This compound is then reacted with ethyl chloroformate to yield the intermediate ethyl 4-chlorobenzenesulfonate. The final step involves the reaction of this intermediate with rapamycin to form N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the activity of mTOR, a protein kinase that plays a key role in cell growth and proliferation. By inhibiting mTOR, N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis. Clinical trials have shown that N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide can improve the survival of patients with renal cell carcinoma and mantle cell lymphoma.
Apart from cancer, N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide has also been studied for its potential therapeutic applications in cardiovascular diseases and neurological disorders. It has been shown to improve cardiac function in animal models of heart failure and reduce the severity of neurological deficits in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-8-15(6-7-17-9)12(16)14-11-4-2-10(13)3-5-11/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMVPARKLRZZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-methylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

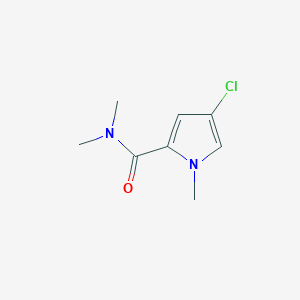
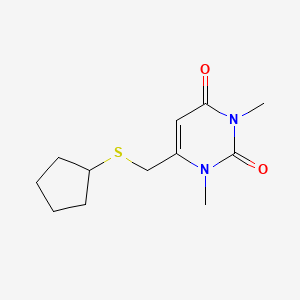
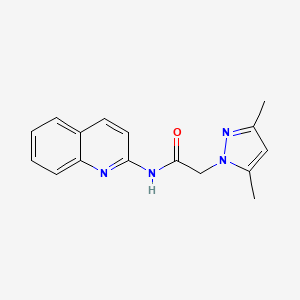
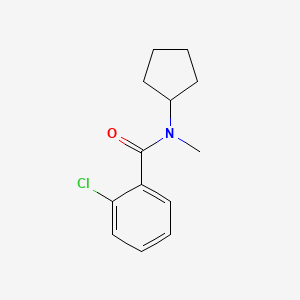
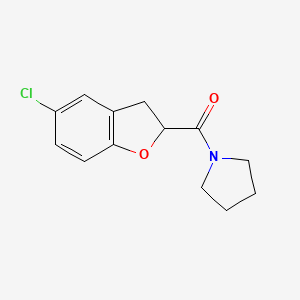
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)
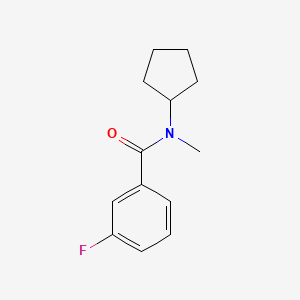
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
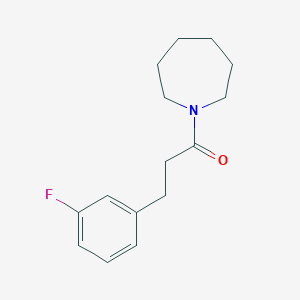
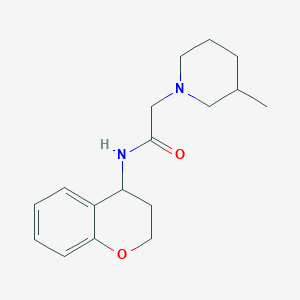
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
